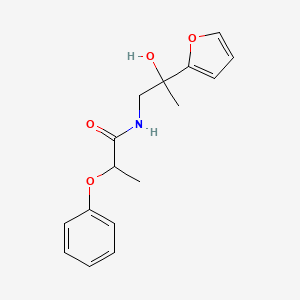

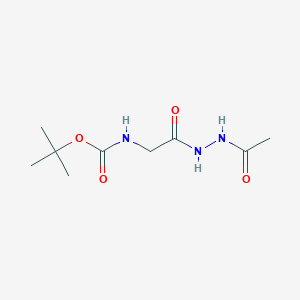

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-phenoxypropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is an amide derivative with a furan ring and a phenoxy group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Amides are a type of functional group containing a carbonyl group linked to a nitrogen atom .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions of the corresponding carboxylic acids and amines .Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The furan ring, being aromatic, might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar amide group might increase its solubility in polar solvents . The aromatic furan ring might contribute to its UV-Vis absorption properties .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

A study by Loganathan Velupillai, M. Shingare, D.V.Mane (2015) synthesized a series of compounds related to N-(2-(furan-2-yl)-2-hydroxypropyl)-2-phenoxypropanamide. These compounds demonstrated significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents.

DNA Binding and Antiprotozoal Activity

Research by C. Laughton, F. Tanious, C. M. Nunn, D. Boykin, W. Wilson, S. Neidle (1995) examined a compound structurally similar to this compound, known as furamidine. This study revealed furamidine's strong DNA-binding properties, suggesting potential applications in antiprotozoal therapies.

Biofuel Feedstock

Bingfeng Chen, Fengbo Li, Zhijun Huang, G. Yuan (2016) investigated the conversion of furfural, a compound related to this compound, into levulinate esters for biofuel applications. This transformation highlights the potential of furan derivatives in sustainable energy solutions.

Dye-Sensitized Solar Cells

A study by Se Hun Kim, Hyun Woo Kim, Chun Sakong, Jin Namgoong, S. W. Park, M. Ko, C. Lee, W. Lee, J. P. Kim (2011) investigated phenothiazine derivatives with furan linkers, similar to this compound, in dye-sensitized solar cells. The incorporation of furan significantly improved the solar energy-to-electricity conversion efficiency, showcasing the potential of furan derivatives in renewable energy technologies.

Antimicrobial Activity of Schiff Base Compounds

H. D. Leçe, K. C. Emregül, O. Atakol (2008) explored Schiff base compounds containing furan derivatives, related to this compound. Their research indicated the potential of these compounds as corrosion inhibitors, suggesting industrial applications in protecting metals from environmental degradation.

Fluorescent Chemosensor Development

P. Ravichandiran, A. Boguszewska-Czubara, M. Masłyk, A. Bella, Princy Merlin Johnson, S. Subramaniyan, K. Shim, D. Yoo (2020) developed a phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group. This sensor effectively detected Cd2+ and CN− ions, illustrating the utility of furan derivatives in environmental monitoring and bio-imaging.

Wirkmechanismus

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Furan derivatives have been known to affect a variety of biochemical pathways, depending on the specific derivative and its targets .

Result of Action

Furan derivatives have been known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-12(21-13-7-4-3-5-8-13)15(18)17-11-16(2,19)14-9-6-10-20-14/h3-10,12,19H,11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHBCSDCXOQAES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(C)(C1=CC=CO1)O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(diethylamino)sulfonyl]phenyl}-N-(3-fluoro-4-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2914901.png)

![N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2914903.png)

![Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2914911.png)

![(1S,6R,7R)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2914912.png)

![1-[4-(Trifluoromethyl)benzoyl]azetidine](/img/structure/B2914920.png)

![2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride](/img/structure/B2914923.png)